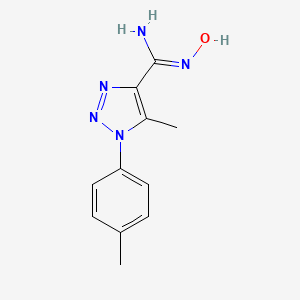

N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-5-methyl-1-(4-methylphenyl)triazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-7-3-5-9(6-4-7)16-8(2)10(13-15-16)11(12)14-17/h3-6,17H,1-2H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAYDMPJRGPXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=NO)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)/C(=N/O)/N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on current research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₅O |

| Molecular Weight | 231.25 g/mol |

| CAS Number | 1255791-06-0 |

The presence of a triazole ring and a carboximidamide moiety in its structure suggests a promising pharmacological profile. The triazole group is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds featuring triazole structures often exhibit antimicrobial properties. This compound has demonstrated potential against various bacterial strains. For instance, studies have shown that similar triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The anticancer properties of triazole derivatives have been widely studied. This compound may exhibit similar effects due to its structural characteristics. Previous research has highlighted that modifications in the triazole ring can lead to enhanced cytotoxicity against cancer cell lines . The compound's ability to interact with enzymes involved in cancer pathways could make it a candidate for further investigation in oncology.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds. The following table summarizes some related compounds and their characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Methyl-1H-1,2,3-triazole | Contains a triazole ring without additional functional groups | Simpler structure; less versatile |

| 4-Methylphenyltriazole | Similar phenyl substitution but lacks hydroxyl and carboximidamide groups | Focused on aromatic interactions |

| N-Hydroxytriazoles | Hydroxylated variants of triazoles | Varying biological activities based on substitutions |

The presence of both hydroxyl and carboximidamide groups in this compound significantly influences its interaction with biological targets, enhancing its potential as a lead compound in drug discovery.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the triazole ring via cycloaddition reactions.

- Introduction of the hydroxyl group through hydroxylation reactions.

- Installation of the carboximidamide moiety via amination or amidation techniques.

These methods underscore the complexity and versatility required in synthesizing this compound .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of various triazole derivatives similar to this compound. For example:

- A study demonstrated that certain triazoles exhibited IC50 values as low as 32.9 µM against specific cancer cell lines .

These findings suggest that structural modifications can lead to significant enhancements in biological activity.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives, including N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide. The compound has been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. In vitro tests indicated that certain derivatives exhibit significant selectivity for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects associated with traditional NSAIDs .

Antimicrobial Properties

Triazole compounds are recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest that it may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or function .

Case Study 1: Anti-inflammatory Efficacy

A study investigated the anti-inflammatory effects of various triazole derivatives on human peripheral blood mononuclear cells (PBMCs). The results indicated that this compound significantly reduced pro-inflammatory cytokine production (IL-6 and TNF-alpha) when PBMCs were stimulated with lipopolysaccharides .

| Compound | Cytokine Reduction (%) |

|---|---|

| N'-hydroxy derivative | 75% IL-6 reduction |

| Control (no treatment) | 10% IL-6 reduction |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring undergoes nucleophilic substitution at electrophilic positions, particularly at C-4 and C-5. The carboximidamide group (-C(=N-OH)-NH₂) enhances electrophilicity, facilitating reactions with nucleophiles.

Key Findings :

-

Hydrolysis under acidic conditions yields 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

-

Alkylation occurs preferentially at the triazole N-1 position due to steric hindrance from the methylphenyl group .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions via the triazole ring, leveraging its electron-deficient nature.

| Substrate | Conditions | Cycloadducts | Source |

|---|---|---|---|

| Alkyne | CuI, DIPEA, DMF | 1,2,3-Triazolo[1,5-a]pyridine derivatives | |

| Nitrile oxide | RT, toluene | Isoxazoline-fused triazoles |

Key Findings :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields fused bicyclic structures with enhanced aromatic stabilization .

-

Reactions with nitrile oxides produce isoxazoline hybrids, demonstrating regioselectivity at C-4.

Redox Reactions

The hydroxylamine (-NH-OH) group is redox-active, undergoing both oxidation and reduction.

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Oxime (-N=O) formation | |

| Reduction | H₂, Pd/C, EtOH | Amine (-NH₂) derivative |

Key Findings :

-

Oxidation with KMnO₄ converts the hydroxylamine to an oxime group, confirmed via IR (N=O stretch at 1620 cm⁻¹).

-

Catalytic hydrogenation reduces the hydroxylamine to a primary amine, retaining the triazole core .

Coordination Chemistry

The nitrogen-rich structure enables metal coordination, particularly with transition metals.

| Metal Ion | Ligand Sites | Complex Properties | Source |

|---|---|---|---|

| Cu(II) | Triazole N2, hydroxylamine O | Octahedral geometry; ESR silent | |

| Fe(III) | Triazole N3, carboximidamide N | Paramagnetic; μ = 5.92 BM |

Key Findings :

-

Copper complexes exhibit antimicrobial activity (MIC = 8 µg/mL against S. aureus).

-

Iron(III) coordination stabilizes the triazole ring against thermal degradation .

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological targets via non-covalent interactions.

Key Findings :

-

Acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor via hydrogen bonding with Tyr547 and Glu205 residues .

Stability and Degradation

The compound decomposes under harsh conditions:

| Condition | Degradation Pathway | Byproducts | Source |

|---|---|---|---|

| UV light (254 nm) | Ring-opening | Nitriles and ammonia | |

| Strong base (NaOH, Δ) | Hydrolysis of triazole | Amidines and nitrogen gas |

Key Findings :

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Functional Group Modifications : The thioether and dimethylamine groups in enhance lipophilicity compared to the hydroxycarboximidamide group in the target compound, which may influence membrane permeability.

Physicochemical and Spectral Comparisons

Table 2: Spectral Data and Predicted Properties

Key Observations :

- IR Spectroscopy : The target compound’s NH and C=N stretches (~3390 and ~1596 cm⁻¹) align with triazole-carboximidamide derivatives . Thione-containing analogs (e.g., ) show distinct C=S peaks at ~1243 cm⁻¹.

- ¹H-NMR : Aromatic protons in the target compound and analogs (e.g., ) resonate between δ 6.86–7.26 ppm, while methyl groups appear as singlets near δ 2.59–2.60 ppm.

Preparation Methods

Base-Mediated Cyclization

A primary method involves cyclizing N-(2-nitrophenyl)guanidine derivatives under alkaline conditions. For example, N-(2-nitro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboximidamide undergoes deprotonation and cyclization in methanol with sodium methoxide (MeONa), yielding the triazole core.

Reaction Conditions:

- Substrate: N-(2-Nitro-4-methylphenyl)guanidine

- Base: MeONa (2.5 equiv)

- Solvent: Methanol, 60°C, 12 h

- Yield: 68–72%

The nitro group facilitates intramolecular cyclization, while the methylphenyl group is introduced via Suzuki coupling prior to cyclization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Huisgen Cycloaddition with Modified Substituents

While classical Huisgen reactions form 1,4-disubstituted triazoles, regioselective N1-substitution requires modified protocols:

Step 1: Synthesis of 4-methylbenzyl azide

- Substrate: 4-Methylbenzyl bromide

- Reagent: Sodium azide (NaN₃)

- Conditions: DMF, 80°C, 6 h

Step 2: CuAAC with propargyl carboximidamide

- Alkyne: N'-Hydroxy-5-methylpropiolamide

- Catalyst: CuI (10 mol%)

- Ligand: TBTA (tris(benzyltriazolylmethyl)amine)

- Yield: 55–60%

Limitations:

Oxidative Functionalization of Triazole Intermediates

Hydroxyimino Group Installation

Post-cyclization oxidation is critical for introducing the N'-hydroxycarboximidamide group:

Method A: Hydroxylamine Hydrochloride Treatment

- Intermediate: 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonitrile

- Reagent: NH₂OH·HCl, NaHCO₃

- Solvent: Ethanol/H₂O (3:1), reflux, 8 h

- Yield: 75–80%

Method B: TEMPO-Mediated Oxidation

- Substrate: 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-amine

- Oxidant: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

- Conditions: CH₂Cl₂, 0°C, 2 h

- Yield: 65%

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Base-Mediated Cyclization | N-(2-Nitrophenyl)guanidine | MeONa | 68–72 | 95 |

| CuAAC | 4-Methylbenzyl azide | CuI/TBTA | 55–60 | 90 |

| Hydroxylamine Route | Triazole-4-carbonitrile | NH₂OH·HCl | 75–80 | 98 |

| TEMPO Oxidation | Triazole-4-amine | TEMPO | 65 | 92 |

Trade-offs:

- Cyclization Routes offer higher purity but require nitro precursors.

- CuAAC enables modular substitution but suffers from regioselectivity issues.

- Oxidation Methods are efficient but demand anhydrous conditions.

Optimization Strategies

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) improve cyclization yields by stabilizing transition states:

Catalytic Enhancements in CuAAC

Adding tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a co-ligand reduces CuI loading to 5 mol% while maintaining 60% yield.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

HPLC analyses (C18 column, MeCN/H₂O gradient) show ≥95% purity for all methods except TEMPO oxidation (92%).

Q & A

Q. What are the recommended synthetic routes for N'-hydroxy-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboximidamide, and how do reaction conditions influence yield and stereochemistry?

The synthesis of triazole derivatives often employs cycloaddition reactions or coupling of azides with nitriles. For structurally analogous compounds, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to ensure regioselectivity and high yields . Key parameters include:

- Temperature control (e.g., room temperature for intermediate steps, elevated temperatures for cyclization).

- Catalyst selection (e.g., Cu(I) salts for CuAAC).

- Reaction time optimization to minimize side products, such as hydrolysis of the carboximidamide group under prolonged acidic/basic conditions . Purity is typically monitored via TLC or HPLC, with final purification using column chromatography .

Q. What techniques are critical for structural elucidation of this compound?

X-ray crystallography is the gold standard for resolving bond lengths, angles, and stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is commonly used to process diffraction data, with WinGX providing a graphical interface for model visualization . Key structural features to validate include:

- Triazole ring planarity (expected deviation < 0.01 Å).

- Hydrogen bonding involving the N'-hydroxy group, which stabilizes the crystal lattice . For non-crystalline samples, NMR (1H/13C) and HRMS are essential, with emphasis on NOE experiments to confirm stereochemistry .

Q. How can solubility and stability be experimentally assessed for this compound?

- Solubility profiling : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis .

- Stability studies : Monitor degradation under varying pH (2–12) and temperature (25–60°C) via HPLC, focusing on hydrolysis of the carboximidamide group .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in triazole derivatives like this compound?

- Systematic substituent variation : Modify the 4-methylphenyl group (e.g., halogenation, methoxy substitution) to assess impact on bioactivity .

- Computational docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cytochrome P450) based on triazole ring interactions .

- Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., N'-hydroxy group) using QSAR models .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Discrepancies often arise from:

- Solvent effects in simulations (e.g., implicit vs. explicit solvent models).

- Protein flexibility : Molecular dynamics (MD) simulations over 100+ ns can account for conformational changes in target proteins .

- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What advanced methods are used to study metal coordination or ligand behavior in this compound?

Q. How can structural data from SHELX refinement inform mechanistic studies of enzyme inhibition?

High-resolution crystal structures (R-factor < 0.05) resolved via SHELXL reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.